molecular formula C22H19ClF3N3O2 B11471854 3-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

3-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

Cat. No.: B11471854
M. Wt: 449.9 g/mol
InChI Key: RPVBSJDYBSJVQC-UHFFFAOYSA-N
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Description

3-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyclopentyl ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide typically involves multiple steps, including the formation of the imidazole ring, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the benzamide moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the imidazole moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the imidazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(methyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide
  • 3-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(ethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

Uniqueness

The presence of the trifluoromethyl group in 3-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide distinguishes it from similar compounds. This group enhances its lipophilicity and metabolic stability, making it a valuable compound for pharmaceutical development .

Properties

Molecular Formula

C22H19ClF3N3O2

Molecular Weight

449.9 g/mol

IUPAC Name

3-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]benzamide

InChI

InChI=1S/C22H19ClF3N3O2/c23-16-10-6-9-15(13-16)19(30)28-21(22(24,25)26)20(31)29(17-11-4-5-12-17)18(27-21)14-7-2-1-3-8-14/h1-3,6-10,13,17H,4-5,11-12H2,(H,28,30)

InChI Key

RPVBSJDYBSJVQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=NC(C2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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